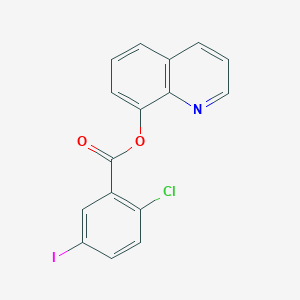

Quinolin-8-yl 2-chloro-5-iodobenzoate

Description

Structure

2D Structure

Properties

Molecular Formula |

C16H9ClINO2 |

|---|---|

Molecular Weight |

409.6g/mol |

IUPAC Name |

quinolin-8-yl 2-chloro-5-iodobenzoate |

InChI |

InChI=1S/C16H9ClINO2/c17-13-7-6-11(18)9-12(13)16(20)21-14-5-1-3-10-4-2-8-19-15(10)14/h1-9H |

InChI Key |

VUAIXZDACHUWMN-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)OC(=O)C3=C(C=CC(=C3)I)Cl)N=CC=C2 |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(=O)C3=C(C=CC(=C3)I)Cl)N=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Quinolin 8 Yl 2 Chloro 5 Iodobenzoate and Analogous Derivatives

Strategies for the Construction of the Quinoline-8-yl Moiety

The quinoline (B57606) scaffold is a prominent heterocyclic motif in numerous bioactive compounds and functional materials. nih.govnih.govacs.org Consequently, a vast array of synthetic methods for its construction and functionalization has been developed, with a significant shift towards sustainable and efficient protocols. bohrium.comresearchgate.netnih.gov

Recent Advances in Quinoline Synthesis via Eco-Friendly and Green Protocols

Modern organic synthesis places a strong emphasis on environmentally benign methodologies, a trend that has profoundly influenced the production of quinoline derivatives. bohrium.comrsc.org Green chemistry principles, such as waste minimization, reduced energy consumption, and the use of non-toxic reagents, are central to these new strategies. researchgate.netresearchgate.net Key advancements include the use of greener solvents like water and ethanol, which are both economical and environmentally friendly. bohrium.comresearchgate.net

Catalysis is a cornerstone of green quinoline synthesis. A variety of catalysts, including p-toluenesulfonic acid (p-TSA), cerium nitrate, and potassium carbonate (K₂CO₃), have been effectively employed. bohrium.comresearchgate.net Nanocatalysis has emerged as a particularly promising area, offering high efficiency and the potential for catalyst recovery and reuse, which addresses common drawbacks of traditional methods like harsh reaction conditions and costly catalysts. nih.govacs.orgacs.org For instance, nanocatalysts have been successfully used in one-pot syntheses, such as the Friedländer protocol, to produce diverse quinoline derivatives in good to excellent yields (68–96%). nih.gov Microwave-assisted synthesis represents another significant advance, often leading to shorter reaction times and improved yields under solvent-free or green solvent conditions. mdpi.commdpi.com

| Green Strategy | Catalyst/Medium | Key Features | Reference |

| Microwave Irradiation | Nafion NR50 (solid acid) in ethanol | Environmentally friendly Friedländer synthesis of quinolines. | mdpi.com |

| Nanocatalysis | Solid acid magnetic nanocatalyst in ethanol | One-pot synthesis of 2-amino-4-arylbenzo[h]quinoline-3-carbonitrile derivatives with yields up to 95% in 5-15 minutes. | nih.gov |

| Greener Solvents | Water, Ethanol | Reduces reliance on hazardous organic solvents. | bohrium.comresearchgate.net |

| Metal-Free Photoredox | 10-methyl-9,10-dihydroacridine | Cascade annulation reaction for quinoline synthesis under visible light. | mdpi.com |

| Ionic Liquids | [bmim]HSO₄ | Efficient, solvent-free Friedländer synthesis with short reaction times. | mdpi.com |

Multicomponent Reactions for Diversified Quinoline Scaffolds

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a complex product. rsc.orgnih.gov This approach is prized for its high atom economy, operational simplicity, and its ability to rapidly generate libraries of structurally diverse compounds. rsc.orgresearchgate.net Several classic and novel MCRs, such as the Povarov, Ugi, and Gewald reactions, have been adapted for the synthesis of a wide range of quinoline scaffolds. rsc.org These reactions allow for the tailored introduction of various functional groups and substitution patterns, making MCRs a versatile tool in medicinal chemistry and materials science. rsc.orgnih.gov For example, a two-step sequence involving an Ugi four-component reaction followed by a palladium-catalyzed intramolecular arylation has been used to construct different quinoline frameworks. acs.org

| Multicomponent Reaction | Reactants (Example) | Resulting Scaffold | Key Advantage | Reference |

| Ugi Reaction | Isocyanide, aldehyde, amine, carboxylic acid | Highly functionalized acyclic intermediate for subsequent cyclization into quinolines. | High diversity from commercially available starting materials. | acs.org |

| Povarov Reaction | Aniline (B41778), aldehyde, activated alkene | Tetrahydroquinoline derivatives, which can be oxidized to quinolines. | Builds the core quinoline ring system efficiently. | rsc.org |

| Niobium Pentachloride Promoted MCR | Aniline, aromatic aldehyde, ketone | 2,4-disubstituted quinolines. | Good to high yields under anhydrous conditions. | researchgate.net |

Metal-Catalyzed Approaches to Functionalized Quinolines

Transition-metal catalysis is a powerful tool for forging complex molecular architectures, and it has been extensively applied to the synthesis of functionalized quinolines. acs.org Catalysts based on palladium, rhodium, copper, and other metals facilitate a variety of transformations, including cross-coupling and cyclization reactions. nih.govresearchgate.net For instance, copper(II) triflate has been used to catalyze a three-component reaction of aryl amines, aryl aldehydes, and styrene (B11656) oxides to yield 2,3-diarylquinoline derivatives. researchgate.net Similarly, palladium-catalyzed intramolecular arylation is a key step in sequences designed to build the quinoline core. acs.org While highly effective, a drawback of some of these methods can be the reliance on precious or toxic metals and the need for stoichiometric oxidants. mdpi.comnih.gov This has spurred the development of metal-free alternatives, which often utilize iodine or other promoters to achieve similar transformations through radical pathways or cascade reactions. nih.govnih.govacs.org

Regioselective Functionalization of Quinoline Rings (e.g., C-H Activation)

Direct C-H bond activation has become a paramount strategy in modern organic synthesis, offering an atom- and step-economical route to functionalize otherwise inert positions on a molecule. nih.govmdpi.com For the quinoline ring, this approach allows for the precise introduction of functional groups without the need for pre-functionalized substrates. researchgate.net The regioselectivity of these reactions is often controlled by a directing group (DG), which positions the metal catalyst at a specific C-H bond. mdpi.com

Quinoline N-oxides are common substrates in these reactions, as the N-oxide group can act as a directing group to facilitate functionalization at the C2 and C8 positions. mdpi.comacs.org For example, palladium-catalyzed C2 arylation of quinoline N-oxide has been achieved with good regioselectivity. mdpi.com Rhodium(III) catalysis has proven highly effective for the selective C8 functionalization, enabling C-Br and C-N bond formation with excellent functional group tolerance. acs.org These methods provide powerful tools for creating libraries of quinoline-containing compounds that would be difficult to access through traditional methods. mdpi.com

| Position | Metal Catalyst | Reaction Type | Directing Group | Reference |

| C2 | Palladium(II) | Oxidative cross-coupling (arylation) | N-oxide | mdpi.com |

| C8 | Rhodium(III) | Bromination, Amidation | N-oxide | acs.org |

| C4 | Palladium(II) | Olefination | TfNH- (on tryptophan derivatives) | mdpi.com |

Synthesis of the 2-chloro-5-iodobenzoate Component

The second key fragment, 2-chloro-5-iodobenzoate, is a halogenated benzoic acid derivative. Its synthesis involves the introduction of chloro and iodo substituents onto a benzene (B151609) ring bearing a carboxylic acid or a precursor group.

Preparation of Halogenated Benzoic Acid Precursors

Multiple synthetic routes to 2-chloro-5-iodobenzoic acid have been reported, typically starting from either 2-chlorobenzoic acid or an aniline derivative like methyl anthranilate. chemicalbook.comgoogle.compatsnap.com

One common industrial method involves the direct iodination of 2-chlorobenzoic acid. chemicalbook.comwipo.int In a typical procedure, 2-chlorobenzoic acid is reacted with iodine in the presence of an oxidizing agent, such as ammonium (B1175870) persulfate, and a strong acid like sulfuric acid. chemicalbook.com The reaction yields a mixture of isomers, with 2-chloro-5-iodobenzoic acid as the major product, which can then be purified by recrystallization from a solvent like toluene. chemicalbook.com

An alternative strategy begins with methyl anthranilate. google.compatsnap.comgoogle.com This multi-step process involves:

Iodination: The aniline ring is iodinated, typically using potassium iodide and potassium iodate (B108269) in an acidic medium, to form a 2-amino-5-iodo-benzoate intermediate. google.compatsnap.com

Sandmeyer Reaction: The amino group is converted to a diazonium salt, which is then displaced by a chlorine atom using a copper(I) chloride catalyst. google.comgoogle.com

Hydrolysis: The resulting methyl 2-chloro-5-iodobenzoate is hydrolyzed under alkaline conditions (e.g., with sodium hydroxide) to yield the final 2-chloro-5-iodobenzoic acid product. google.comgoogle.com

A third route starts with o-chlorobenzoic acid and proceeds through nitration, reduction of the nitro group to an amine, and finally a diazotization-iodination sequence to install the iodine atom. patsnap.com

| Starting Material | Key Reagents | Key Steps | Final Product Purity/Yield | Reference |

| 2-Chlorobenzoic Acid | Iodine, Ammonium Persulfate, H₂SO₄ | Direct electrophilic iodination. | >98% purity after purification. | chemicalbook.com |

| Methyl Anthranilate | KI, KIO₃; NaNO₂, CuCl; NaOH | Iodination, Sandmeyer reaction, Hydrolysis. | 95-98% purity, 64-70% overall yield. | google.com |

| o-Chlorobenzoic Acid | Nitric Acid; Iron Powder; NaNO₂, KI | Nitration, Reduction, Diazotization-Iodination. | High yield reported. | patsnap.com |

Introduction of Halogen Substituents onto Aromatic Rings

The synthesis of the 2-chloro-5-iodobenzoic acid moiety, a critical precursor for the final compound, involves the strategic introduction of chloro and iodo substituents onto a benzene ring. These transformations are typically achieved through electrophilic aromatic substitution, a fundamental reaction class in organic chemistry. science-revision.co.ukmasterorganicchemistry.com In these reactions, the aromatic π-electron system attacks an electrophilic halogen species. science-revision.co.uk The reactivity of the halogen and the conditions required for the reaction to proceed efficiently depend on the specific halogen being introduced.

For chlorination and bromination, the diatomic halogen (e.g., Cl₂ or Br₂) is often polarized with a Lewis acid catalyst, also known as a halogen carrier, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). science-revision.co.ukmasterorganicchemistry.com This catalyst increases the electrophilicity of the halogen, making it reactive enough to be attacked by the benzene ring. masterorganicchemistry.com The reaction proceeds through a carbocation intermediate, which then loses a proton to restore the aromaticity of the ring. masterorganicchemistry.com

Direct iodination with I₂ is generally a slower process and requires different conditions, often involving an oxidizing agent (like nitric acid or copper salts) to generate a more potent iodine electrophile (I⁺). masterorganicchemistry.com

Two primary synthetic routes have been established for the preparation of 2-chloro-5-iodobenzoic acid.

Route 1: From an Aminobenzoate Precursor

One common method begins with methyl 2-aminobenzoate. patsnap.comgoogle.com This multi-step synthesis involves:

Iodination: The starting material undergoes an iodination reaction to introduce the iodine atom at the 5-position. This can be accomplished using a mixture of potassium iodide (KI) and potassium iodate (KIO₃). patsnap.com

Sandmeyer Reaction: The amino group is then converted into a chloro group via a classic Sandmeyer reaction. This involves the formation of a diazonium salt from the amino group, which is subsequently displaced by a chloride ion. patsnap.comgoogle.com

Hydrolysis: The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid, typically under alkaline conditions, to yield the desired 2-chloro-5-iodobenzoic acid. google.com This method can achieve a total product yield of up to 70% with a purity of 98%. google.com

Route 2: Direct Halogenation of a Substituted Benzoic Acid

An alternative approach starts with 2-chlorobenzoic acid and introduces the iodine atom directly onto the ring. chemicalbook.com

Electrophilic Iodination: This reaction is performed using iodine in the presence of an oxidizing agent, such as ammonium peroxodisulfate, and an acid catalyst like sulfuric acid in a solvent such as glacial acetic acid. chemicalbook.com The reaction mass is heated to facilitate the substitution. chemicalbook.com

Purification: The crude product is then purified, for example by recrystallization from toluene, to yield high-purity 2-chloro-5-iodobenzoic acid. chemicalbook.com

The following table summarizes the conditions for the direct iodination of 2-chlorobenzoic acid.

| Starting Material | Reagents | Temperature | Key Findings | Yield |

|---|---|---|---|---|

| 2-chlorobenzoic acid | Iodine, Ammonium peroxodisulfate, Sulfuric acid, Acetic acid | 80-85°C | Crude product analysis showed 96.25% desired product. | Not explicitly stated for the reaction, but 394 kg of purified product was obtained from a large-scale process. |

Esterification Protocols for Quinolin-8-yl Esters

The formation of the ester bond between the 2-chloro-5-iodobenzoic acid and the hydroxyl group of quinolin-8-ol (8-hydroxyquinoline) is the final key step in synthesizing the title compound. Various esterification methods, ranging from standard laboratory techniques to more advanced catalytic protocols, can be employed.

Standard Esterification Techniques with Quinolin-8-ol Derivatives

Standard esterification methods typically involve the activation of the carboxylic acid to facilitate the reaction with the phenolic hydroxyl group of quinolin-8-ol, which is less nucleophilic than that of a simple alcohol.

Acyl Chloride Method: A highly reliable and common method is the conversion of the carboxylic acid (2-chloro-5-iodobenzoic acid) into its more reactive acyl chloride derivative. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-chloro-5-iodobenzoyl chloride can then react directly with quinolin-8-ol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534), to form the ester.

Carbodiimide-Mediated Coupling (Steglich Esterification): Another widely used technique is the direct coupling of the carboxylic acid and the alcohol using a dehydrating agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov These reactions are often catalyzed by the addition of 4-dimethylaminopyridine (B28879) (DMAP), which acts as an acyl transfer catalyst, significantly accelerating the reaction. This method is known for its mild conditions and broad applicability.

Advanced Coupling Methods for Acyloxyquinoline Formation

Recent advances in organic synthesis have provided novel and efficient methods for the formation of ester bonds, which can be applied to the synthesis of acyloxyquinolines.

Copper-Catalyzed C-O Coupling: Research has demonstrated the use of copper catalysts for the selective formation of C-O bonds. rsc.org One study established a protocol for the remote C5-esterification of 8-aminoquinoline (B160924) amides using a copper(II) catalyst under mild conditions. rsc.org While this specific example functionalizes the C5 position of the quinoline ring rather than the 8-hydroxyl group, the principle of using transition metal catalysis to forge the C-O ester bond represents an advanced strategy that could be adapted for analogous derivatives. rsc.org

In Situ Mixed Anhydride (B1165640) Formation: A sophisticated strategy for activating carboxylic acids involves their in situ conversion to mixed anhydrides. acs.org This approach has been successfully used in iridium-catalyzed cycloadditions, where the formation of a mixed anhydride modulates the reactivity of the carboxylic acid and prevents undesirable side reactions. acs.org This principle of transiently forming a highly reactive intermediate can be applied to challenging esterifications, offering a powerful tool for the synthesis of complex molecules like quinolin-8-yl esters.

The table below provides a comparative overview of these advanced methodologies.

| Method | Key Reagents/Catalyst | Principle | Applicability Note |

|---|---|---|---|

| Copper-Catalyzed C-O Coupling | Copper(II) catalyst | Transition metal-catalyzed cross-coupling to form a C(aryl)-O(acyl) bond. rsc.org | Demonstrated for remote C-H functionalization of the quinoline core. rsc.org |

| In Situ Mixed Anhydride Formation | Specific anhydride-forming reagents (e.g., used in Ir-catalysis) | Transient activation of the carboxylic acid to a highly reactive mixed anhydride. acs.org | Overcomes challenges of using carboxylic acids in complex catalytic cycles. acs.org |

| EDC/DMAP Coupling | EDC (water-soluble carbodiimide), DMAP (catalyst) | Mild, high-yield direct coupling of carboxylic acids and alcohols. nih.gov | Widely used for synthesizing complex molecules, including quinoline derivatives. nih.gov |

Advanced Spectroscopic and Structural Elucidation of Quinolin 8 Yl 2 Chloro 5 Iodobenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, DEPT-135)

No specific ¹H, ¹³C, or DEPT-135 NMR spectral data for Quinolin-8-yl 2-chloro-5-iodobenzoate could be located. A thorough structural assignment would require the analysis of chemical shifts, coupling constants, and signal multiplicities, which are not available.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Precise molecular weight determination and fragmentation analysis data from mass spectrometry for this compound are not available in the search results. This information is crucial for confirming the molecular formula and understanding the compound's fragmentation pathways.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Specific Infrared (IR) and Raman spectroscopy data, which would identify characteristic vibrational frequencies for the functional groups and provide insight into the conformational analysis of this compound, could not be found.

X-ray Diffraction Analysis for Single-Crystal and Powder-State Molecular Architecture

There are no available X-ray diffraction data for this compound. Consequently, details on its single-crystal structure, unit cell parameters, space group, and powder diffraction patterns cannot be provided.

Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

No X-ray Photoelectron Spectroscopy (XPS) studies concerning the surface elemental composition or chemical states of this compound were found in the provided search results.

Theoretical and Computational Investigations on Quinolin 8 Yl 2 Chloro 5 Iodobenzoate Systems

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure and optimized geometry of molecules. researchgate.netscirp.org For Quinolin-8-yl 2-chloro-5-iodobenzoate, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G**, can predict bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. scirp.org These geometric parameters are fundamental to understanding the molecule's three-dimensional shape, which in turn influences its physical properties and biological interactions. The calculations reveal a structure comprising a quinoline (B57606) ring system linked via an ester bridge to a di-substituted benzene (B151609) ring, with the halogen substituents (chloro and iodo) significantly influencing the electronic distribution.

Frontier Molecular Orbital (FMO) theory is pivotal for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The spatial distribution of these orbitals in this compound indicates the likely sites for nucleophilic and electrophilic attack.

DFT calculations show that the HOMO is typically localized over the electron-rich quinoline ring, while the LUMO is often distributed across the 2-chloro-5-iodobenzoate moiety, influenced by the electron-withdrawing halogen atoms. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. researchgate.net

Interactive Table: Representative FMO Properties

| Parameter | Value (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.7 | Indicator of chemical stability and reactivity |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are plotted on the molecule's electron density surface, using a color spectrum to denote different potential values. For this compound, MEP analysis helps identify regions that are rich or deficient in electrons.

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These are typically found around electronegative atoms like the oxygen atoms of the ester group and the nitrogen atom of the quinoline ring. These sites are susceptible to electrophilic attack.

Blue Regions : Indicate positive electrostatic potential, deficient in electrons. These are often located around hydrogen atoms and, notably, can appear as a "σ-hole" on the iodine atom, making it a potential site for halogen bonding. mdpi.com

The MEP map is a valuable tool for predicting how the molecule will interact with other reagents, substrates, or biological receptors.

Electronegativity (χ) : Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η) : Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. A harder molecule has a larger HOMO-LUMO gap.

Global Electrophilicity Index (ω) : Quantifies the electrophilic nature of a molecule. It is calculated as ω = χ² / (2η).

These descriptors help in comparing the reactivity of this compound with other related compounds.

Interactive Table: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Calculated Value (eV) |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.15 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.35 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.66 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Absorption Spectra Prediction

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the behavior of molecules in their excited states. dntb.gov.ua This method is particularly useful for predicting the electronic absorption spectra (UV-Vis) of a compound. For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical spectra can then be compared with experimental data to validate the computational model and aid in the interpretation of spectroscopic results. The calculations typically reveal π→π* and n→π* transitions associated with the aromatic rings and the carbonyl group.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Molecular Behavior

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a class of compounds like quinoline derivatives, QSAR models can be developed to predict their efficacy as, for example, antimicrobial or antitumor agents.

In a QSAR study involving this compound, various molecular descriptors would be calculated using computational methods. These can include electronic descriptors (like HOMO/LUMO energies, dipole moment), steric descriptors (like molecular volume), and topological descriptors. These calculated properties are then used as independent variables in a statistical model to predict the dependent variable, which is the experimentally measured biological activity. While specific QSAR studies on this exact molecule are not prominent, the methodology is widely applied to quinoline scaffolds to guide the design of new derivatives with enhanced therapeutic potential. nih.gov

Computational Mechanistic Investigations of Reaction Pathways

Computational chemistry is also a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. For reactions involving this compound, DFT calculations can be used to determine the activation energies of different possible pathways, thereby predicting the most likely reaction mechanism. For instance, in reactions like nucleophilic substitution on the aromatic rings or hydrolysis of the ester linkage, computational studies can model the step-by-step process. Studies on related iodobenzoate esters have used computational methods to confirm reaction pathways, such as radical-mediated cyclizations, by demonstrating that the proposed mechanism is energetically favorable.

Coordination Chemistry of Quinolin 8 Yl Derivatives As Ligands

Design and Synthesis of Metal Complexes Featuring Quinolin-8-yl Moieties

The design of metal complexes featuring quinolin-8-yl moieties is often centered on the ligand's ability to act as an efficient chelating agent. The quinoline (B57606) ring system, particularly when substituted at the 8-position with a coordinating group, provides a robust scaffold for creating complexes with diverse geometries and properties. The synthesis of such complexes typically involves the reaction of a quinolin-8-yl derivative ligand with a suitable metal salt in an appropriate solvent.

A general synthetic approach involves dissolving the quinolin-8-yl ligand, such as Quinolin-8-yl 2-chloro-5-iodobenzoate, in a solvent like methanol or ethanol. A solution of the metal salt, for instance, zinc sulfate heptahydrate or cobalt(II) chloride, is then added to the ligand solution. nih.govresearchgate.net The reaction mixture is often stirred and refluxed for several hours to ensure the completion of the complexation reaction. nih.gov Upon cooling, the resulting metal complex may precipitate out of the solution and can be collected by filtration, washed with the solvent, and dried. The choice of the metal ion and the reaction conditions can lead to the formation of complexes with varying stoichiometries and coordination geometries. nih.govscirp.org For example, mixing metal(II) ions with 8-hydroxyquinoline (B1678124) (a related compound) in a 1:2 molar ratio typically yields complexes with a square planar or octahedral geometry. scirp.orgscirp.orgresearchgate.net

The synthesis of quinoline-based ligands themselves can be achieved through established methods like the Skraup or Friedlander reactions. scispace.com These methods allow for the construction of the quinoline core, which can then be further functionalized to introduce the desired ester group at the 8-position.

Denticity and Binding Modes of Quinolin-8-yl Ligands in Coordination Compounds

Denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion in a coordination complex. wikipedia.orglibretexts.org Ligands can be classified as monodentate (one binding site), bidentate (two binding sites), or polydentate. libretexts.orglibretexts.org Quinolin-8-yl derivatives, such as the parent compound 8-hydroxyquinoline (8-HQ), are classic examples of bidentate ligands. scirp.orgresearchgate.net They typically coordinate to a metal ion through the nitrogen atom of the quinoline ring and the oxygen atom of the substituent at the 8-position, forming a stable five-membered chelate ring. nih.govnih.gov

For this compound, a similar bidentate coordination mode is anticipated. The two potential donor sites are the quinoline nitrogen and one of the oxygen atoms of the ester group. Coordination involving the carbonyl oxygen of the ester group would also result in a stable chelate structure. However, depending on the reaction conditions and the nature of the metal ion, other binding modes could be possible. For instance, the ligand could act as a monodentate ligand, coordinating only through the quinoline nitrogen atom, or it could function as a bridging ligand connecting two metal centers. nih.govnih.gov The flexibility in coordination geometry is a hallmark of d¹⁰ metal ions like Zn(II), Cd(II), and Hg(II). nih.gov

The stoichiometry of the resulting complexes often reflects the bidentate nature of the ligand, with common metal-to-ligand ratios being 1:2 or 1:3, leading to four- or six-coordinate metal centers, respectively. scispace.com

Influence of Ester and Halogen Substituents on Coordination Behavior and Electronic Properties

Substituents on the ligand framework can significantly alter the steric and electronic properties of the ligand, which in turn influences the structure, stability, and properties of the resulting metal complexes. nih.gov

The combination of these electronic and steric effects, dictated by the ester and halogen substituents, provides a mechanism for fine-tuning the properties of the metal complexes for specific applications. nih.gov The nature of the halogen itself can also have a minor impact on the properties of the complex. acs.org

Spectroscopic, Magnetic, and Electrochemical Characterization of Metal-Quinoline-Benzoate Complexes

A comprehensive characterization of newly synthesized metal complexes is crucial to determine their structure and properties. This is typically achieved through a combination of spectroscopic, magnetic, and electrochemical techniques.

Spectroscopic Characterization:

FTIR Spectroscopy: Infrared spectroscopy is used to identify the coordination sites of the ligand. Upon complexation, the vibrational frequencies of the bonds involved in coordination are expected to shift. For a complex of this compound, a shift to lower wavenumbers for the C=N stretching vibration of the quinoline ring and the C=O stretching of the ester group would indicate their involvement in bonding to the metal ion. nih.govresearchgate.netresearchgate.net

UV-Visible Spectroscopy: The electronic absorption spectra of these complexes are typically characterized by intense bands in the UV region, which are assigned to π→π* and n→π* transitions within the ligand. nih.gov Coordination to a metal ion usually causes shifts in the position and intensity of these bands. scirp.orgnih.gov

NMR Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation in solution. The chemical shifts of protons and carbons near the coordination sites are expected to change upon complexation, providing evidence for the ligand-metal interaction. nih.govnih.gov

Table 1: Representative Spectroscopic Data for Metal Complexes with Quinoline Derivatives

| Complex/Ligand | Technique | Key Observation | Reference |

|---|---|---|---|

| Quinolino[3,2-b]benzodiazepine (QBD) Metal Complexes | FTIR | C=N band shifts to lower energy by 10-35 cm⁻¹ upon coordination. | nih.gov |

| Quinolino[3,2-b]benzoxazepine (QBO) Metal Complexes | FTIR | C=N and C-O-C bands shift to lower energy by 10-25 cm⁻¹ upon coordination. | nih.gov |

| QBD Metal Complexes | ¹H NMR | Signals for protons near coordinating nitrogen atoms shift downfield. | nih.gov |

| Co(II) and Ni(II) 8-HQ Complexes | UV-Vis | Absorption maxima observed around 371 nm and 366 nm, respectively. | scirp.org |

| Zinc(II)2-(quinolin-8-yl)benzoate | FTIR | Establishes a monodentate coordination mode. | researchgate.net |

Magnetic Characterization: The magnetic properties of complexes are determined by the number of unpaired electrons on the metal ion. youtube.com Magnetic susceptibility measurements over a range of temperatures can provide information about the spin state of the metal center and any magnetic interactions between metal ions in polynuclear complexes. tandfonline.com For example, Fe(III) complexes with quinoline-based ligands have been shown to exhibit spin crossover (SCO) behavior, where the spin state of the metal changes in response to temperature. rsc.org The magnetic moment of a complex can help in assigning its geometry. eurjchem.com

Electrochemical Characterization: Techniques such as cyclic voltammetry are employed to study the redox behavior of the metal complexes. The electrochemical properties are influenced by the nature of the ligand, including the electronic effects of substituents. The presence of electron-withdrawing halogen and ester groups on the this compound ligand would be expected to affect the redox potentials of the coordinated metal ion. nih.gov

Supramolecular Interactions and Self Assembly of Halogenated Aromatic Esters

Halogen Bonding (XB) in Quinolin-8-yl 2-chloro-5-iodobenzoate Derivatives

Halogen bonding (XB) is a highly directional, non-covalent interaction that plays a pivotal role in the crystal engineering of halogenated compounds. mdpi.com It occurs between an electrophilic region on a halogen atom, known as a σ-hole, and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom, or even another halogen. mdpi.comnih.govbeilstein-journals.org In derivatives of this compound, both the chlorine and iodine atoms can participate in these interactions, significantly influencing the molecular assembly. mdpi.com

Both chlorine and iodine atoms covalently bonded to an aromatic ring possess an anisotropic distribution of electron density. nih.gov This results in a region of positive electrostatic potential (the σ-hole) located on the halogen atom along the axis of the C-X bond (where X is Cl or I), and a belt of negative potential around the equator of the atom. beilstein-journals.org This positive σ-hole allows the halogen to act as an electrophile, or a halogen bond donor, attracting electron-rich (nucleophilic) sites on adjacent molecules.

Chlorine (Cl): The chlorine atom attached to the benzoate (B1203000) ring can function as a halogen bond donor. In related structures, such as (5-chloroquinolin-8-yl)-2-fluorobenzoate, the chlorine atom has been observed to form C–Cl···F halogen bonds, which are instrumental in organizing molecules in the crystalline state. mdpi.com The effectiveness of chlorine as an XB donor is enhanced by the electron-withdrawing nature of the aromatic ring it is attached to. researchgate.net

Iodine (I): Iodine is a particularly effective halogen bond donor. Due to its large size and high polarizability, iodine typically forms stronger and more directional halogen bonds compared to chlorine. nih.govresearchgate.netresearchgate.net The σ-hole on an iodine atom is generally more positive than that on a chlorine atom in a similar chemical environment, leading to more significant attractive interactions. researchgate.net In this compound, the iodine atom is expected to be a primary director of self-assembly, forming robust I···N or I···O interactions with the quinoline (B57606) nitrogen or ester oxygen atoms of neighboring molecules.

The geometry of a halogen bond is a key indicator of its strength and nature. Typically, the R–X···Y angle (where R–X is the halogen donor and Y is the acceptor) is close to 180°, reflecting the location of the σ-hole along the extension of the covalent bond. The X···Y distance is generally shorter than the sum of the van der Waals radii of the two atoms.

Table 1: Typical Geometries of Halogen Bonds in Aromatic Systems

| Halogen Bond Type | Typical Donor-Acceptor Distance (Å) | Typical C-X···Y Angle (°) | Relative Strength |

|---|---|---|---|

| C-Cl···O/N | ~3.0 - 3.4 | ~160 - 180 | Moderate |

| C-I···O/N | ~2.8 - 3.2 | ~170 - 180 | Strong |

Data is generalized from principles discussed in sources. mdpi.comresearchgate.netresearchgate.net

Intermolecular Hydrogen Bonding Networks in Crystalline Architectures

Alongside halogen bonds, intermolecular hydrogen bonds are crucial in defining the supramolecular architecture. In the crystalline structures of related quinoline-benzoate esters, various types of weak C–H···O and C–H···N hydrogen bonds have been identified. mdpi.comresearchgate.net These interactions, while individually weak, collectively contribute significantly to the stability of the crystal lattice.

Table 2: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Interaction Type | Resulting Motif |

|---|---|---|---|

| Aromatic C-H | Ester C=O | C-H···O | Chain or Dimer Formation |

| Aromatic C-H | Quinoline N | C-H···N | Linking of Supramolecular Chains |

| Aromatic C-H | Halogen (Cl, I) | C-H···X | Stabilization of 3D Network |

Interactions are inferred based on analysis of similar structures. mdpi.comresearchgate.netresearchgate.net

π-π Stacking and Aromatic Interactions in Solid-State Packing

The planar aromatic rings of the quinoline and benzoate moieties are predisposed to engage in π-π stacking interactions. nih.gov These interactions are a result of electrostatic and van der Waals forces between the electron clouds of the aromatic systems. In the solid state, these interactions typically manifest as offset-face-to-face or edge-to-face arrangements rather than a perfect sandwich-like alignment. mdpi.com

These π-π stacking interactions are a recurring feature in the crystal packing of quinoline derivatives, with centroid-to-centroid distances commonly falling in the range of 3.6 to 3.8 Å. researchgate.netmdpi.com They often connect molecules or dimers that have been pre-organized by stronger hydrogen or halogen bonds, contributing to the formation of one-dimensional columns or three-dimensional layered structures. researchgate.net The strength of these interactions can be influenced by the substituents on the aromatic rings. Suppressing strong π-π stacking can sometimes be a deliberate strategy in materials design to enhance properties like solid-state emission. rsc.org

Design Principles for Self-Assembled Systems Employing Quinoline-Benzoate Units

The quinoline-benzoate scaffold is an excellent platform for designing self-assembled supramolecular systems due to the predictable and tunable nature of the non-covalent interactions it supports. mdpi.comsemanticscholar.org The key design principles revolve around the strategic use of functional groups to control the directionality and strength of intermolecular forces.

Halogen-Directed Assembly: The choice and position of halogen atoms (Cl, Br, I) on the benzoate ring are primary tools for directing the crystal packing. mdpi.comresearchgate.net Utilizing iodine can promote strong, linear halogen bonds, leading to robust one-dimensional chains, while chlorine offers a weaker, but still significant, organizational force. mdpi.comnih.gov

Hierarchical Interaction Synergy: Effective design relies on the synergy between different types of non-covalent interactions. Stronger, more directional interactions like halogen and hydrogen bonds establish a primary structural motif (e.g., a dimer or a chain), which is then organized into a higher-order structure by weaker, less directional forces like π-π stacking and van der Waals interactions. researchgate.netresearchgate.net

Scaffold Rigidity and Flexibility: The quinoline-benzoate core provides a relatively rigid structure, but the ester linkage allows for some conformational flexibility. The dihedral angle between the quinoline and benzoate rings can vary, influencing how the functional groups on each ring are presented for intermolecular interactions. This can be exploited to fine-tune the resulting supramolecular architecture. mdpi.com

By modulating these factors, it is possible to engineer crystalline materials with specific topologies, such as tapes, layers, or complex three-dimensional networks, from quinoline-benzoate building blocks. nih.gov

Photophysical Properties and Optoelectronic Behavior of Quinolin 8 Yl Esters

UV-Visible Absorption Characteristics: Electronic Transitions and Molar Extinction Coefficients

No specific UV-Visible absorption data for Quinolin-8-yl 2-chloro-5-iodobenzoate has been reported. Generally, quinolin-8-yl esters exhibit absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. These absorptions are typically attributed to π-π* and n-π* electronic transitions within the quinoline (B57606) and benzoate (B1203000) moieties. The position and intensity of these bands, characterized by the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε), are sensitive to the substituents on both aromatic rings.

Fluorescence Emission Properties: Wavelengths, Stokes Shifts, and Quantum Yields

Specific fluorescence emission data for this compound, including its emission wavelengths, Stokes shifts, and quantum yields, are not available in the current body of scientific literature. For related quinoline derivatives, fluorescence is a common feature, often influenced by the nature and position of substituents. The Stokes shift, which is the difference between the absorption and emission maxima, and the fluorescence quantum yield, a measure of the efficiency of the fluorescence process, are key parameters that would need to be experimentally determined for this compound.

Solvatochromism and Environmental Effects on Photophysical Signatures

There are no studies detailing the solvatochromic behavior of this compound. Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a known phenomenon for many quinoline derivatives. This effect arises from the differential stabilization of the ground and excited states by the solvent polarity and can provide insights into the electronic structure of the molecule.

Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT) Mechanisms

The potential for Intramolecular Charge Transfer (ICT) or Twisted Intramolecular Charge Transfer (TICT) in this compound has not been investigated. In many quinoline-based molecules, the quinoline moiety can act as an electron acceptor, while the substituted benzoate group can act as an electron donor. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to a charge-separated excited state. The formation of a TICT state, where the donor and acceptor moieties twist relative to each other, is also a possibility that would influence the fluorescence properties.

Excited State Dynamics and Lifetime Measurements

Experimental data on the excited state dynamics and lifetime measurements for this compound are currently absent from the scientific record. Such studies, typically performed using time-resolved fluorescence spectroscopy, are essential for understanding the pathways of energy dissipation from the excited state, including radiative (fluorescence) and non-radiative decay processes.

Advanced Research Applications and Methodological Contributions

Catalytic Applications in Organic Transformations

The 8-hydroxyquinoline (B1678124) core of the molecule is a privileged scaffold in catalysis, primarily due to its ability to act as a bidentate chelating ligand. The nitrogen atom of the pyridine (B92270) ring and the oxygen of the hydroxyl group (in its deprotonated form, 8-olato) can coordinate with a metal center, forming stable complexes that are active catalysts in a variety of organic reactions.

The primary catalytic potential of Quinolin-8-yl 2-chloro-5-iodobenzoate lies in its function as a ligand for transition metal catalysis. The 8-amidoquinoline and 8-olatoquinoline frameworks are widely recognized for their role as bidentate directing groups, particularly in C-H functionalization reactions. mdpi.com Metal complexes involving quinoline (B57606) derivatives, such as those with iron(II), chromium(III), and cobalt(II), have demonstrated catalytic activity in polymerization and oligomerization reactions. nih.gov For instance, iron complexes have been successfully employed as photocatalysts in reactions like hydroxyalkylations, decarboxylations, and C-H activations. mdpi.com

| Catalyst Precursor/Related Ligand | Metal Center | Reaction Type | Reference |

| N-(quinolin-8-yl)pivalamide | Iron(III) | C-H Halogenation | mdpi.com |

| Iron (III) chloride–phenanthroline | Iron(III) | Hydroxyalkylation of quinoline | mdpi.com |

| Bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II) | Cobalt(II) | Norbornene Oligomerization | nih.gov |

| 8-Hydroxyquinoline Derivatives | - | Biocatalytic Dynamic Kinetic Resolution | researchgate.net |

This table presents data on related quinoline compounds to illustrate the catalytic potential of the quinolin-8-yl scaffold.

While direct electrocatalytic applications of this compound are not extensively documented, the quinoline scaffold is integral to components used in electro-optical materials. researchgate.net Quinoline derivatives are known to possess favorable electronic properties, including carrier transport capabilities. These properties are fundamental for applications in electrocatalysis, where efficient electron transfer is paramount. The development of perovskite quantum dots, for example, highlights the importance of materials with excellent optoelectronic conversion efficiency, a field where quinoline-based structures could contribute. researchgate.net The electron-withdrawing chloro and iodo substituents on the benzoate (B1203000) moiety of the title compound could further tune the electronic properties of the quinoline ring system, potentially influencing its performance in electrocatalytic systems, for instance, by modifying the redox potential of a coordinated metal center.

Development of Molecular Probes and Sensing Systems

Quinoline and its derivatives are cornerstone fluorophores in the design of molecular probes for chemical and biological sensing. Their utility stems from their high fluorescence quantum yields, photostability, and sensitivity to the local microenvironment.

The quinoline scaffold is a versatile platform for creating chemosensors. By modifying the quinoline ring with specific recognition units, probes can be designed for the selective detection of various analytes, including metal ions like Zn²⁺ and Al³⁺. researchgate.netcrimsonpublishers.com The sensing mechanism often relies on processes such as photo-induced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). crimsonpublishers.com In the context of this compound, the 8-hydroxyquinoline part can act as a chelator for metal ions. Upon binding, the fluorescence properties of the quinoline moiety can be significantly altered, leading to a "turn-on" or "turn-off" response. While the ester itself may not be the final sensor, it serves as a key synthetic intermediate. The 2-chloro-5-iodobenzoate group could be replaced through a nucleophilic substitution reaction to introduce a specific analyte-binding moiety, or its electronic influence could be harnessed to fine-tune the photophysical properties of the parent quinoline fluorophore.

A significant area of application for quinoline-based probes is the detection of microenvironmental viscosity. sioc-journal.cnrsc.org Abnormal cellular viscosity is linked to various diseases, making its measurement crucial for diagnostics and biomedical research. crimsonpublishers.comrsc.org Many viscosity probes operate via the Twisted Intramolecular Charge Transfer (TICT) mechanism. researchgate.netsioc-journal.cn In these systems, a molecular rotor is attached to the fluorophore. In low-viscosity environments, the rotor can rotate freely, leading to non-radiative decay and quenched fluorescence. In high-viscosity media, this rotation is hindered, closing the non-radiative pathway and causing a significant increase in fluorescence emission. rsc.org

Quinoline derivatives have been successfully engineered as viscosity-sensitive probes. For example, two-photon fluorescent probes based on quinoline have been synthesized to localize in and report on the viscosity of specific organelles like lysosomes and mitochondria. nih.gov As viscosity increases, these probes can exhibit a dramatic enhancement in fluorescence quantum yield and two-photon absorption cross-section. nih.gov this compound could serve as a precursor for such probes. The benzoate group could be modified to incorporate a molecular rotor, thereby creating a new viscosity-sensitive fluorophore based on the quinoline scaffold.

| Probe Type | Target Analyte/Parameter | Key Mechanism | Organelle Targeting | Reference |

| Quinoline-based probe | Viscosity | Twisted Intramolecular Charge Transfer (TICT) | Mitochondria | researchgate.netsioc-journal.cn |

| Naphthalimide-isoquinoline probe | Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | Living cells | crimsonpublishers.com |

| Quinoline-malononitrile probe | Viscosity | Aggregation-Induced Emission (AIE) | Zebrafish, Nude mice | rsc.org |

| Two-photon quinoline probes (QL, QLS) | Viscosity | Hindered Molecular Rotation | Lysosome, Mitochondria | nih.gov |

This table summarizes findings on various quinoline-based probes to demonstrate the established utility of the scaffold in sensing and imaging.

The development of fluorescent probes is intrinsically linked to their application in bio-imaging. Chemical biology utilizes such small molecules to study biological processes within their native context, such as living cells and organisms. nih.gov Quinoline-based probes are particularly valuable for these applications due to their favorable photophysical properties, which can include deep tissue penetration and low phototoxicity, especially in two-photon or multi-photon microscopy. crimsonpublishers.com

Probes derived from the quinoline scaffold have been used for a range of imaging applications, including:

Selective staining of cellular components: Probes have been designed to selectively accumulate in and visualize lipid droplets. crimsonpublishers.com

Monitoring organelle-specific parameters: As mentioned, quinoline probes can measure the viscosity within mitochondria and lysosomes in living HeLa cells. nih.gov

In vivo imaging: Viscosity changes have been successfully monitored in whole organisms like zebrafish using quinoline-based probes. rsc.org

This compound represents a foundational structure that can be elaborated upon to create advanced probes for chemical biology. By leveraging established synthetic routes, the benzoate moiety can be functionalized to introduce targeting groups for specific organelles or proteins, enabling the visualization and study of complex biological systems. nih.gov

Contributions to Functional Materials Science and Device Fabrication

While direct experimental studies on this compound for functional materials are not extensively documented in publicly available literature, the well-established properties of its parent compound, 8-hydroxyquinoline (8-HQ), and its derivatives provide a strong basis for inferring its potential in this domain. 8-HQ derivatives are renowned for their utility in various functional materials, particularly in the realm of organic electronics and sensor technology. scispace.comrroij.commdpi.com

The foundational characteristic of 8-HQ derivatives that underpins their application in functional materials is their ability to form stable metal chelate complexes. scispace.commdpi.com The nitrogen atom in the quinoline ring and the hydroxyl group at the 8-position create a bidentate chelation site that can coordinate with a variety of metal ions. mdpi.com This chelation often results in complexes with enhanced thermal stability, and notable electronic and photophysical properties, such as strong fluorescence. scispace.comrroij.com

In the case of this compound, the ester linkage at the 8-position modifies the electronic landscape of the quinoline system. While this esterification prevents direct deprotonation and chelation in the same manner as 8-hydroxyquinoline, the carbonyl oxygen of the ester group and the quinoline nitrogen could still offer sites for coordination with metal ions. Furthermore, the compound itself could serve as a precursor or a component in more complex material syntheses.

The primary area where derivatives of 8-hydroxyquinoline have made a significant impact is in Organic Light-Emitting Diodes (OLEDs). scispace.commdpi.comscirp.org Metal complexes of 8-HQ, such as tris(8-hydroxyquinolinato)aluminum (Alq3), are canonical examples of electron-transporting and emissive materials in OLED devices. scirp.org The inherent electronic properties of the quinoline scaffold, combined with the stability of the metal complexes, facilitate efficient charge transport and recombination, leading to light emission. It is plausible that this compound, or metal complexes derived from it, could be investigated for similar roles. The presence of heavy halogen atoms (chlorine and iodine) might also induce phosphorescence, a property that is highly desirable for achieving high-efficiency OLEDs.

Another promising application for 8-HQ derivatives is in the development of fluorescent chemosensors for metal ion detection. scispace.comrroij.com The fluorescence of 8-hydroxyquinoline itself is often quenched, but upon chelation with specific metal ions, a significant enhancement of fluorescence can be observed. scispace.comrroij.com This "turn-on" fluorescence response provides a sensitive and selective method for detecting the presence of metal ions. This compound could potentially be explored for similar sensing applications, either directly or after hydrolysis to 8-hydroxyquinoline in the presence of a target analyte.

Table 1: Potential Applications of 8-Hydroxyquinoline Derivatives in Functional Materials

| Application Area | Function | Underlying Principle | Relevant Derivatives |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Electron transport, Emissive layer | Formation of stable, luminescent metal chelates (e.g., Alq3) | Tris(8-hydroxyquinolinato)aluminum |

| Fluorescent Chemosensors | Metal ion detection | Chelation-enhanced fluorescence ("turn-on" sensing) | Various substituted 8-hydroxyquinolines |

| Organic Semiconductors | Charge carrier transport | π-conjugated system of the quinoline ring | 8-hydroxyquinoline and its polymers |

| Photovoltaic Devices | Component in active layer | Light absorption and charge separation properties | Metal complexes of 8-HQ |

Fundamental Studies in Corrosion Inhibition Mechanisms

The molecular structure of this compound suggests its potential as an effective corrosion inhibitor, a hypothesis strongly supported by extensive research on quinoline and its derivatives. scirp.org These compounds are recognized for their ability to protect various metals and alloys from corrosion, particularly in acidic environments. The fundamental mechanism of their action is the adsorption of the organic molecule onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion.

The effectiveness of quinoline derivatives as corrosion inhibitors is attributed to several key structural features. The quinoline ring itself is a planar aromatic system with a high electron density (10 π-electrons) and a nitrogen heteroatom, which can act as a center for adsorption. nih.gov The presence of lone pair electrons on the nitrogen atom, as well as the π-electrons of the aromatic system, facilitates the interaction with the vacant d-orbitals of metal atoms on the surface.

In this compound, several functional groups can contribute to its adsorption and corrosion inhibition properties:

The Quinoline Ring: The entire quinoline system can adsorb onto the metal surface through physisorption (van der Waals forces) and chemisorption (covalent bond formation).

Nitrogen Heteroatom: The nitrogen atom in the quinoline ring is a primary site for coordination with the metal surface.

Ester Group: The oxygen atoms of the ester linkage, particularly the carbonyl oxygen, possess lone pairs of electrons and can serve as additional adsorption centers.

Halogen Substituents: The chloro and iodo groups on the benzoate ring are electron-withdrawing and have high electronegativity. They can influence the electronic charge distribution on the molecule, potentially enhancing its adsorption onto the positively charged metal surface in acidic media. Furthermore, their large atomic size can contribute to greater surface coverage.

The adsorption process typically follows established isotherm models, such as the Langmuir isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment. It also affects the kinetics of the corrosion reactions by blocking the active sites for both the anodic (metal dissolution) and cathodic (hydrogen evolution) processes. Therefore, quinoline derivatives can act as mixed-type inhibitors.

Table 2: Mechanistic Aspects of Quinoline-Based Corrosion Inhibitors

| Feature | Role in Corrosion Inhibition | Mechanism of Action |

|---|---|---|

| Quinoline Ring System | Primary adsorbing moiety | π-electron interaction with metal d-orbitals; physical and chemical adsorption. |

| Nitrogen Heteroatom | Active site for chemisorption | Donation of lone pair electrons to form coordinate bonds with metal atoms. |

| Ester Group Oxygens | Secondary adsorption sites | Donation of lone pair electrons, enhancing the stability of the adsorbed film. |

| Halogen Atoms (Cl, I) | Enhancement of adsorption | Inductive effects influencing electron density; increased surface coverage due to larger atomic radii. |

| Protective Film | Barrier formation | Isolates the metal surface from the corrosive medium, blocking anodic and cathodic reaction sites. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.